molecular formula C11H12ClNO2 B1478523 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2090940-46-6

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No.: B1478523
CAS No.: 2090940-46-6
M. Wt: 225.67 g/mol
InChI Key: GHVZWGMTUONZDI-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZWGMTUONZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress response in cells. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.

Biological Activity

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, with the CAS number 2090940-46-6, is a compound of interest in biochemical research due to its potential therapeutic applications. Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of 225.67 g/mol. This article explores its biological activity, including its effects on cellular processes, interactions with biomolecules, and potential therapeutic uses.

The compound exhibits significant biochemical properties that make it a candidate for various research applications. It interacts with enzymes and proteins, influencing their activity and function.

Interaction with Enzymes

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been shown to interact with key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. This interaction may enhance cellular antioxidant capacity and reduce oxidative stress.

Cellular Effects

The compound modulates various cell signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Studies indicate that it can alter gene expression related to metabolic pathways, impacting cellular energy production .

At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through several mechanisms:

  • Binding Affinity : The compound binds to specific biomolecules such as DNA and RNA, influencing their stability and function.
  • Signal Transduction : It activates or inhibits signaling pathways that lead to changes in cell behavior, including apoptosis and differentiation .

Dosage Effects in Animal Models

Research on animal models has demonstrated that the effects of this compound vary with dosage:

  • Low Doses : At lower doses, it enhances antioxidant capacity and reduces oxidative stress.
  • High Doses : Higher dosages may lead to cytotoxic effects; however, the compound's relatively low cytotoxicity makes it attractive for further development in drug formulations .

Metabolic Pathways

The metabolism of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one involves phase I and phase II reactions, including oxidation and conjugation. These metabolic processes are essential for its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters that facilitate its distribution across cellular membranes. Understanding these mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells primarily occurs in the cytoplasm and nucleus. This localization is critical for its interaction with target biomolecules, thereby influencing cellular functions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity : A study demonstrated that treatment with 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one significantly reduced markers of oxidative stress in rat models .
  • Cytotoxicity Assessment : In vitro assays revealed that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe compared to traditional chemotherapeutics .
  • Therapeutic Potential : The compound has shown promise in preclinical models for conditions related to oxidative stress, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Biochemical Properties

The compound exhibits significant biochemical interactions, particularly with enzymes involved in oxidative stress pathways. Studies indicate that it interacts with superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance. This interaction suggests a role in enhancing cellular antioxidant capacity.

Cellular Effects

Research has demonstrated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences cell signaling pathways, notably the MAPK/ERK pathway. This modulation can lead to alterations in cell proliferation and differentiation, making it a candidate for further exploration in cancer therapeutics.

Molecular Mechanism of Action

The compound's mechanism involves binding to specific biomolecules such as DNA and RNA, affecting their stability and function. This binding can influence gene expression patterns, thereby impacting various cellular processes. The compound has shown stability under experimental conditions, suggesting it can be utilized effectively in long-term studies.

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound against several human cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained from these studies indicate a strong potential for development as an anticancer agent .

Enzyme Inhibition Studies

The compound has been shown to inhibit alkaline phosphatase effectively, suggesting its utility in metabolic regulation. This property opens avenues for potential applications in treating metabolic disorders .

Antioxidant Properties

Due to its interactions with oxidative stress-related enzymes, this compound may serve as a protective agent against oxidative damage in various biological systems. Its ability to enhance antioxidant defenses could be beneficial in therapeutic settings aimed at combating oxidative stress-related diseases.

Case Study 1: Cytotoxicity Against Cancer Cells

A study focusing on the cytotoxic effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one revealed that it significantly reduces cell viability in MCF7 and HepG2 cell lines. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer therapeutic agent.

Case Study 2: Enzyme Interaction

Another study investigated the inhibitory effects of this compound on alkaline phosphatase activity. The findings suggested that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one could modulate metabolic pathways by affecting enzyme activity, indicating its potential use in drug development for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.